3-(4-Iodobenzoyl)-4-methylpyridine
Overview
Description
3-(4-Iodobenzoyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines It features a benzoyl group substituted with an iodine atom at the para position and a methyl group at the 4-position of the pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been known to target prostaglandin g/h synthase 1 .
Mode of Action
It’s worth noting that similar compounds have been used in the preparation of pyrroles by reaction with imines and acetylenes mediated by isocyanides using palladium catalysis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Iodobenzoyl)-4-methylpyridine . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodobenzoyl)-4-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine and 4-iodobenzoyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is performed under an inert atmosphere, typically nitrogen, to prevent any unwanted side reactions.
Procedure: 4-methylpyridine is reacted with 4-iodobenzoyl chloride in a suitable solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols and are carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(4-Iodobenzoyl)-4-methylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the development of novel materials with unique properties, such as enhanced conductivity or specific binding affinities.
Biological Studies: It serves as a probe in biochemical assays to study the interaction of small molecules with biological targets.
Industrial Applications: It is employed in the synthesis of advanced polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoyl Chloride: Used in similar synthetic applications but lacks the pyridine ring.
4-Methylpyridine: A simpler compound without the benzoyl group, used as a starting material in the synthesis of 3-(4-Iodobenzoyl)-4-methylpyridine.
4-Iodopyridine: Contains an iodine atom on the pyridine ring but lacks the benzoyl group.
Uniqueness
This compound is unique due to the presence of both the benzoyl group with an iodine atom and the methyl-substituted pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(4-iodophenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-6-7-15-8-12(9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJAUCBEVDEUKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254960 | |
Record name | (4-Iodophenyl)(4-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701254960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187171-73-8 | |
Record name | (4-Iodophenyl)(4-methyl-3-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Iodophenyl)(4-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701254960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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